molecular formula C5H8F2N4 B1435551 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine CAS No. 1803608-53-8

2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No. B1435551
CAS RN: 1803608-53-8
M. Wt: 162.14 g/mol
InChI Key: BWWZXCGQOMWURJ-UHFFFAOYSA-N
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Description

The compound “2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The difluoro functional group suggests that the compound may have interesting reactivity and properties due to the presence of the highly electronegative fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a variety of methods including nucleophilic substitution reactions, cycloaddition reactions, and other specialized synthetic techniques .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the difluoroethylamine group. The presence of fluorine atoms can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoroethylamine group and the 1,2,4-triazole ring. Fluorine atoms are highly electronegative, which can make C-F bonds relatively polar and potentially reactive . The 1,2,4-triazole ring is a common motif in medicinal chemistry and can participate in a variety of chemical reactions .

Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

Research on derivatives related to 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has explored their potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the biosynthesis of leukotrienes and lipoxins, which play a role in inflammatory and allergic processes. Synthesis of specific derivatives has shown promising IC50 values, indicating effective inhibition of 15-LO, which could lead to therapeutic applications in treating inflammation and related diseases (Asghari et al., 2016).

Antifungal Activities

Another study highlighted the synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, showing antifungal activities against yeasts and filamentous fungi. This research suggests that compounds with a difluoroethyl component, similar to the one , could be valuable in developing new antifungal agents, offering potential alternatives to existing treatments like itraconazole (Eto et al., 2000).

Antiviral Activity Against COVID-19

Compounds incorporating the 1,2,4-triazole moiety have been synthesized and evaluated for their antiviral activity against COVID-19. A structure-guided virtual screening approach identified derivatives as potential inhibitors of the main coronavirus protease, essential for virus replication. This suggests the possibility of developing new antiviral drugs based on such structural frameworks (Rashdan et al., 2021).

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, developing new synthetic methods, and investigating its reactivity and properties in more detail .

properties

IUPAC Name

2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N4/c1-3-9-4(11-10-3)5(6,7)2-8/h2,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZXCGQOMWURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 2
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 3
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 4
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 5
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 6
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

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